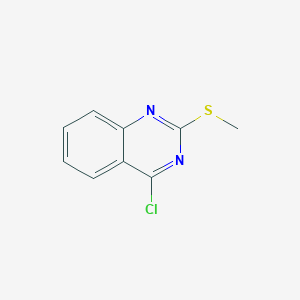

4-Chloro-2-(methylthio)quinazoline

説明

特性

IUPAC Name |

4-chloro-2-methylsulfanylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXSOCFQUJMNEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453461 | |

| Record name | 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58803-74-0 | |

| Record name | 4-CHLORO-2-(METHYLTHIO)QUINAZOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Methylthio Quinazoline and Its Derivatives

Precursor Synthesis Strategies for 4-Chloro-2-(methylthio)quinazoline

The synthesis of this compound relies on the availability of suitable precursors. Two primary routes have been established, starting from either 4-hydroxy-2-(methylthio)quinazoline or 2-thioxoquinazolin-4-one intermediates.

Routes involving 4-hydroxy-2-(methylthio)quinazoline precursors

A common and effective method for synthesizing this compound is through the chlorination of 4-hydroxy-2-(methylthio)quinazoline. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The hydroxyl group at the 4-position is converted to a chloro group, yielding the desired product. This method is analogous to the synthesis of other 4-chloroquinazolines from their 4-hydroxy counterparts, which is a widely used strategy in quinazoline (B50416) chemistry. For instance, the synthesis of 4-chloro-7-fluoro-6-nitro quinazoline involves treating the corresponding pure 7-fluoro-6-nitro-4-hydroxy quinazoline with thionyl chloride (SOCl₂). google.comresearchgate.net

A similar approach is employed for the synthesis of 4-chloro-2-methylthiopyrimidines, where 4-hydroxy-2-methylthiopyrimidines are chlorinated with phosphorus oxychloride in the presence of an organic base in a hydrocarbon or ether solvent. google.com This highlights a general strategy for converting 4-hydroxy-heterocycles to their 4-chloro derivatives, which is applicable to the quinazoline system.

Preparation from 2-thioxoquinazolin-4-one intermediates

An alternative synthetic pathway starts with 2-thioxoquinazolin-4-one (also known as 2-mercapto-4(3H)-quinazolinone). This route involves a two-step process. First, the thione group at the 2-position is S-methylated using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base. This reaction yields 2-(methylthio)quinazolin-4-one.

Subsequently, the hydroxyl group at the 4-position of the resulting intermediate is chlorinated. This chlorination step is typically carried out using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), converting the 4-oxo group (in its tautomeric 4-hydroxy form) to the 4-chloro group. This sequence provides a reliable method to access this compound. A similar strategy has been documented for the synthesis of 2-chloromethyl-4(3H)-quinazolinones, starting from o-anthranilic acids. nih.gov

Nucleophilic Displacement Reactions at the 4-Position of the Quinazoline Scaffold

The chloro group at the 4-position of the quinazoline ring is highly susceptible to nucleophilic attack, making it a key site for introducing a wide variety of functional groups.

Substitution of the Chloro Group with Thioethers and Other Nucleophiles

The chlorine atom at the C4 position of this compound can be readily displaced by a range of nucleophiles. Reactions with thiols in the presence of a base, such as potassium carbonate (K₂CO₃), lead to the formation of 4-thioether-substituted quinazolines. nih.gov

Beyond thioethers, a vast array of other nucleophiles can be employed, including primary and secondary amines (aliphatic, benzylic, and anilines), which lead to the formation of 4-aminoquinazoline derivatives. mdpi.comnih.gov These reactions are well-documented for the analogous 2,4-dichloroquinazoline (B46505) systems and demonstrate the high reactivity of the 4-position. nih.gov The substitution pattern and electronic properties of the quinazoline core can influence the reactivity towards nucleophilic aromatic substitution (SNAr). mdpi.com

Table 1: Examples of Nucleophilic Substitution at the 4-Position of Chloroquinazolines

| Starting Material | Nucleophile | Product | Reference |

|---|---|---|---|

| 2,4-dichloroquinazolines | Anilines, Benzylamines, Aliphatic amines | 2-chloro-4-aminoquinazolines | nih.gov |

| 2-Chloro-4-sulfonylquinazolines | Thiols | 2-Chloro-4-thioquinazolines | nih.gov |

Mechanistic Insights into Nucleophilic Aromatic Substitution on the Quinazoline Core

The nucleophilic aromatic substitution (SNAr) on the quinazoline ring is a cornerstone of its chemistry. The generally accepted mechanism for SNAr reactions involves a two-step process: the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a tetrahedral intermediate known as a Meisenheimer complex. nih.gov Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

For quinazoline derivatives, particularly those with electron-withdrawing groups, the ring is significantly activated for nucleophilic attack. Computational studies, such as Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline, have provided deeper insights into the regioselectivity of these reactions. mdpi.comresearchgate.net These studies reveal that the carbon atom at the 4-position has a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack compared to the 2-position. mdpi.comresearchgate.net This theoretical finding is consistent with experimental observations, which show a lower activation energy for nucleophilic attack at the C4 position, explaining the observed regioselectivity. mdpi.comresearchgate.net While the classical SNAr mechanism is prevalent, some nucleophilic aromatic substitutions can also proceed via a concerted (cSNAr) mechanism, where bond-making and bond-breaking occur in a single step, particularly when the aromatic ring is not strongly activated by electron-withdrawing groups. nih.gov

Modifications and Derivatizations of the Methylthio Group

While the 4-position is the primary site for nucleophilic substitution, the methylthio group at the 2-position also offers opportunities for further derivatization, although it is generally less reactive.

Modifications at the 2-position often require more forcing conditions or specific activation. For instance, in some quinoline (B57606) systems, the presence of a 2-alkylthio group can enable hydrazinolysis, a reaction that does not occur when a chloro group is at the same position, indicating the important role of the leaving group in substitution reactions at this site. mdpi.com

In other related quinazolinone systems, the 2-methylthio group can be a handle for more complex transformations. For example, starting from 2-thioxo-3-phenyl quinazolin-4(3H)-one, the sulfur can be alkylated and then the resulting intermediate can undergo various reactions, such as hydrazinolysis, to create diverse heterocyclic systems attached to the 2-position of the quinazolinone core. sapub.org While direct modification of the methylthio group on this compound is less common in introductory synthetic schemes, its potential for oxidation to the corresponding sulfoxide (B87167) or sulfone presents a pathway to further modulate the electronic properties of the quinazoline ring and potentially activate the 2-position for subsequent nucleophilic displacement. nih.gov

Oxidation Reactions to Sulfoxides and Sulfones

The oxidation of the methylthio group at the C2-position of the quinazoline ring to the corresponding sulfoxide and sulfone moieties introduces valuable functional groups for further synthetic transformations and can modulate biological activity. This transformation is a crucial step in creating diverse chemical libraries.

The oxidation of sulfides to sulfoxides, and subsequently to sulfones, is a fundamental transformation in organic synthesis. nih.gov A common and environmentally benign oxidant for this purpose is hydrogen peroxide (H₂O₂). nih.govresearchgate.net The selective oxidation of sulfides to sulfoxides without over-oxidation to the sulfone can be challenging, but controllable conditions have been developed. For instance, using 30% hydrogen peroxide in glacial acetic acid under transition-metal-free conditions allows for the highly selective formation of sulfoxides in excellent yields. nih.gov The reaction is typically straightforward, involving stirring the sulfide (B99878) with H₂O₂ at room temperature. nih.gov

For the synthesis of sulfones, more robust catalytic systems are often employed. Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides directly to sulfones using hydrogen peroxide. organic-chemistry.org Alternatively, systems like sodium tungstate (B81510) in combination with phenylphosphonic acid and a phase-transfer catalyst can be used with aqueous hydrogen peroxide to achieve high yields of sulfones. researchgate.net These methods are advantageous as they often operate under organic solvent-free and halogen-free conditions. researchgate.net While direct examples for this compound are not detailed, these general methods are applicable. The reaction of this compound with m-chloroperbenzoic acid (m-CPBA) is also a standard method to yield the corresponding 4-chloro-2-(methylsulfonyl)quinazoline. organic-chemistry.org

Table 1: General Conditions for Sulfide Oxidation

| Product | Oxidant | Catalyst/Solvent | Key Features |

|---|---|---|---|

| Sulfoxide | Hydrogen Peroxide (30%) | Glacial Acetic Acid | Metal-free, high selectivity, mild conditions. nih.gov |

| Sulfoxide | Hydrogen Peroxide (30%) | Tantalum Carbide | Recyclable catalyst, high yield. organic-chemistry.org |

| Sulfone | Hydrogen Peroxide (30%) | Niobium Carbide | Recyclable catalyst, efficient conversion. organic-chemistry.org |

| Sulfone | Hydrogen Peroxide (30%) | Sodium Tungstate/Phase-Transfer Catalyst | Organic solvent-free conditions. researchgate.net |

| Sulfone | m-CPBA | N/A | Standard laboratory procedure. organic-chemistry.org |

Thiomethyl group displacement reactions

The methylthio group at the C2-position of this compound is a good leaving group, enabling its displacement by various nucleophiles. This reactivity is a cornerstone for introducing diverse functionalities at this position. The displacement of a methylthio group is a known strategy in pyrimidine (B1678525) chemistry, a related heterocyclic system. researchgate.net In quinoline chemistry, the alkylthio group at the C2 position has been shown to be susceptible to nucleophilic displacement, for example, by hydrazine (B178648). mdpi.com This reactivity is mirrored in the quinazoline series, providing a pathway to 2-substituted quinazolines that complements the more common substitutions at the C4 position.

Regioselective Functionalization and Heterocyclic Annulations

The distinct reactivity of the substituents on the this compound core allows for highly regioselective modifications, making it an ideal scaffold for building complex molecules.

The this compound molecule offers multiple sites for functionalization. The chlorine atom at the C4-position is particularly labile and susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.net This high reactivity at C4 is well-documented for 2,4-dichloroquinazolines, where amines preferentially attack the C4 position. mdpi.comnih.gov This regioselectivity is explained by theoretical calculations showing that the carbon atom at the 4-position has a higher LUMO coefficient, making it more electrophilic. researchgate.netnih.gov Consequently, a wide range of primary and secondary amines can be introduced at this position to generate 4-aminoquinazoline derivatives. mdpi.comnih.gov

The C2-position is typically functionalized via displacement of the methylthio group as described previously. The introduction of substituents at the 6- and 7-positions of the benzo-ring is usually achieved by starting the synthesis from appropriately substituted anthranilic acids or 2-aminobenzonitriles. researchgate.net For example, using a substituted 2-aminobenzoic acid in a reaction with formamide (B127407) would yield a quinazolinone intermediate with the desired substitution pattern on the benzene (B151609) ring. researchgate.net Subsequent chlorination would provide the corresponding substituted 4-chloroquinazoline.

Table 2: Regioselective Functionalization Strategies

| Position | Precursor Group | Reagent/Reaction Type | Product |

|---|---|---|---|

| C4 | -Cl | Primary/Secondary Amines (SNAr) | 4-Aminoquinazolines mdpi.comnih.gov |

| C2 | -SMe | Nucleophiles (e.g., Hydrazine) | 2-Substituted Quinazolines mdpi.com |

| C6/C7 | -H (on precursor) | Substituted Anthranilic Acid | Substituted Quinazoline Core researchgate.net |

This compound is a key precursor for constructing polycyclic heterocyclic systems. The synthesis of these fused systems often involves a two-step process: first, introducing a suitable functional group onto the quinazoline core, and second, performing an intramolecular or intermolecular cyclization reaction.

Triazoloquinazolines: These can be synthesized from 4-hydrazinoquinazoline (B1199610) intermediates. The 4-chloro group of the parent quinazoline is readily displaced by hydrazine hydrate (B1144303). The resulting 4-hydrazinoquinazoline can then be cyclized with various one-carbon sources. For example, reaction with diethyl oxalate (B1200264) followed by treatment with hydrazine hydrate can lead to the formation of 1,2,4-triazolo[4,3-c]quinazoline derivatives. researchgate.net Similarly, reacting the hydrazino intermediate with reagents like carbon disulfide or isothiocyanates provides access to thione-substituted triazoloquinazolines. researchgate.netnih.gov

Thiazoloquinazolines: The synthesis of thiazolo[5,4-f]quinazolines can be achieved from amino-substituted quinazolines. nih.gov For instance, a 6-aminoquinazoline derivative can undergo cyclization to form the thiazole (B1198619) ring. nih.gov The required aminoquinazoline can be prepared from a corresponding nitroquinazoline precursor, which in turn is synthesized from a nitro-anthranilonitrile. nih.gov The construction of the quinazoline ring is often a preliminary step before the fusion of the thiazole unit. mdpi.com

Pyrimidoquinazolines: The construction of these fused systems can also be envisioned starting from functionalized quinazolines. While direct examples from this compound were not found, the general strategy involves using amino or hydrazino quinazolines as building blocks for the pyrimidine ring annulation.

Table 3: Selected Fused Quinazoline Syntheses

| Fused System | Key Intermediate | Key Reagents | Reference |

|---|---|---|---|

| 1,2,4-Triazolo[4,3-c]quinazoline | 4-Hydrazinoquinazoline | Diethyl Oxalate, Hydrazine Hydrate | researchgate.net |

| Thiazolo[5,4-f]quinazoline | 6-Aminoquinazoline | DMFDMA, Appel Salt Chemistry | nih.gov |

| bis tandfonline.comnih.govdoaj.orgtriazoloquinazolines | Carbohydrazide-substituted triazoloquinazoline | Phosphorus Oxychloride | nih.gov |

Green Chemistry Approaches and Process Optimization in Quinazoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinazolines, to reduce environmental impact and improve efficiency. nih.govresearchgate.net These approaches focus on the use of safer solvents, alternative energy sources, and atom-economical reactions.

Several green methods have been reported for the synthesis of the core quinazolinone/quinazoline structure. tandfonline.comdoaj.org Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, allows for solvent-free conditions, leading to good to excellent yields of quinazoline derivatives. nih.gov The use of deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, offers a greener alternative to traditional volatile organic solvents. tandfonline.comdoaj.org These solvents are biodegradable, non-toxic, and can be recycled. tandfonline.com

Furthermore, one-pot, multi-component reactions are being developed to increase efficiency and reduce waste. nih.gov For instance, the synthesis of quinazolines from 2-aminobenzophenones, aldehydes, and ammonium (B1175870) acetate (B1210297) can be performed in a single step. nih.gov Another innovative and green approach is the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles using carbon dioxide (CO₂) as a C1 source in water, completely avoiding the need for a catalyst. rsc.org While these methods often focus on the initial construction of the quinazoline ring, their principles can be extended to the synthesis and modification of derivatives like this compound.

Pharmacological Profiles and Molecular Interactions of 4 Chloro 2 Methylthio Quinazoline Analogs in Therapeutic Research

Anticancer and Anti-Proliferative Activities

Quinazoline (B50416) derivatives have been extensively investigated for their potential as anticancer agents. nih.goviajps.com Analogs of 4-Chloro-2-(methylthio)quinazoline have demonstrated notable efficacy in inhibiting cancer cell growth through various mechanisms, including the inhibition of key enzymes involved in cell signaling and proliferation.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2, Kit/Aur)

A primary mechanism by which quinazoline analogs exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. sci-hub.se Dysregulation of RTK activity is a common feature in many types of cancer.

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy, and its overexpression is associated with the progression of various tumors. sci-hub.se Analogs of 4-anilinoquinazoline (B1210976) have shown potent and selective inhibition of EGFR tyrosine kinase through competitive binding at the ATP-binding site. nih.gov Novel 2-chloro-4-anilino-quinazoline derivatives have been designed and evaluated as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov Docking studies have revealed the importance of a hydrogen bond donor at the para position of the aniline moiety for effective interaction with conserved amino acid residues in the binding sites of both EGFR and VEGFR-2. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. sci-hub.setbzmed.ac.ir By inhibiting VEGFR-2, quinazoline analogs can effectively block the blood supply to tumors, thereby impeding their growth. The dual inhibition of both EGFR and VEGFR-2 by certain quinazoline derivatives represents a promising strategy in cancer therapy, potentially leading to synergistic antitumor activity. sci-hub.setbzmed.ac.ir

Targeting Topoisomerase I and Poly ADP Ribose Polymerase (PARP)

Beyond RTKs, quinazoline analogs have been explored for their ability to target other critical enzymes involved in DNA replication and repair.

Topoisomerase I and II: Topoisomerases are enzymes that play a vital role in managing the topological state of DNA during replication and transcription. nih.govmdpi.com Inhibition of these enzymes can lead to DNA damage and ultimately, cell death. nih.gov Certain quinazoline derivatives have been shown to inhibit topoisomerase activity, making them attractive candidates for cancer chemotherapy. mdpi.com

Poly ADP Ribose Polymerase (PARP): PARP is an enzyme involved in DNA repair, particularly in the repair of single-strand breaks. nih.govresearchgate.net The inhibition of PARP can be particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov The combination of PARP inhibitors with topoisomerase inhibitors has been shown to potentiate genome instability and cell death in cancer cells. nih.gov Some 4-quinazolinone derivatives have been synthesized and evaluated as PARP inhibitors. researchgate.net

In Vitro Cytotoxicity against Cancer Cell Lines

The anti-proliferative activity of this compound analogs has been evaluated against a wide range of human cancer cell lines. These studies provide crucial data on the potency and selectivity of these compounds.

| Cell Line | Cancer Type | Findings |

| MCF-7 | Breast Adenocarcinoma | Several quinazoline derivatives have shown significant cytotoxic activity against MCF-7 cells. tandfonline.comnih.govrsc.orgnih.govwjpmr.comnih.govmdpi.comekb.eg |

| A549 | Lung Adenocarcinoma | Analogs have demonstrated potent activity against A549 lung cancer cells. tandfonline.comnih.govekb.eg |

| HepG2 | Hepatocellular Carcinoma | Cytotoxic effects have been observed in HepG2 liver cancer cells. ekb.eg |

| HeLa | Cervical Cancer | Some synthesized compounds did not affect the viability of HeLa cells at their minimum inhibitory concentrations. researchgate.net |

| HCT-116 | Colorectal Carcinoma | Pyrimidodiazepine derivatives of quinazoline exhibited high cytostatic and cytotoxic activity against HCT-116 cells. nih.govrsc.orgekb.eg |

| SiHa | Cervical Cancer | Quinazolinone thioether linked 5-aryl-1,2,4-triazoles were found to be active against SiHa cells. tandfonline.com |

| Colo 205 | Colon Cancer | Activity has been demonstrated against Colo 205 cancer cells. tandfonline.comekb.eg |

| K562 | Chronic Myelogenous Leukemia | Quinazoline-chalcone derivatives displayed high antiproliferative activity against K-562 leukemia cells. nih.govrsc.org |

| PC-3 | Prostate Cancer | Pyrimidinone ring derivatives have been tested for cytotoxic activities against PC-3 cells. ekb.eg |

| HT-29 | Colorectal Adenocarcinoma | Chalcone incorporated quinazoline derivatives showed potent activity towards HT-29 cells. nih.govmdpi.commdpi.com |

Antimicrobial Activities

In addition to their anticancer properties, quinazoline derivatives have emerged as a promising class of antimicrobial agents. sphinxsai.comresearchgate.netresearchgate.netmdpi.com The core structure of this compound has been modified to produce analogs with significant antibacterial and antifungal activities.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Analogs of this compound have demonstrated broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. tandfonline.comnih.gov

Gram-Positive Bacteria: Novel 2,4-disubstituted quinazoline analogs have shown potent activity against a panel of Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. nih.gov Some quinazolin-4(3H)-one derivatives have also been found to be effective against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com

Gram-Negative Bacteria: Chloro-derivatives of certain quinazoline compounds have been identified as potent candidates against Gram-negative bacterial strains. researchgate.netmdpi.com Synthesized quinazolin-4(3H)one derivatives have been examined as antimicrobial agents against Salmonella typhimurium and Escherichia coli. mdpi.com

Antifungal Spectrum and Mechanisms

The antifungal potential of quinazoline derivatives has also been an area of active research. sphinxsai.commdpi.com

Anti-inflammatory Effects and Related Pathways

Quinazoline derivatives, including analogs of this compound, have demonstrated significant anti-inflammatory properties. nih.govresearchgate.netresearchgate.netmdpi.com Research has shown that these compounds can elicit anti-inflammatory responses comparable to or even exceeding that of established drugs like diclofenac sodium. nih.gov The anti-inflammatory potential of quinazolinone derivatives is often enhanced by specific substitutions at the 2 and 3 positions of the quinazoline ring. nih.gov The introduction of different heterocyclic moieties can significantly increase their anti-inflammatory activity. nih.gov

Studies on various 2,3-disubstituted quinazolin-4(3H)-ones have highlighted their analgesic and anti-inflammatory activities. nih.gov For instance, certain 2-methylthio-3-substituted quinazolin-4-(3H)-ones have shown potent anti-inflammatory effects. nih.gov The anti-inflammatory action of these compounds is believed to be mediated through the inhibition of key inflammatory pathways and molecules. Quinazoline motifs are known to act as inhibitors of nitric oxide synthase-II (NOS-II), nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), inosine monophosphate dehydrogenase II (IMPDH-II), mitogen-activated protein kinase (MAPK), interleukin-6 (IL-6), and phosphodiesterases (PDE-3 and PDE-4). researchgate.net

Some quinazoline derivatives have been investigated for their dual inhibitory action on enzymes like Janus 2 tyrosine kinase (JAK2) and bromodomain-containing protein 4 (BRD4), which are involved in inflammatory processes. mdpi.com This dual inhibition can lead to the downregulation of the NF-κB pathway, a critical regulator of inflammation. mdpi.com

Modulation of Inflammatory Response Proteins (e.g., 4JQA protein)

The precise mechanism of action for many anti-inflammatory quinazoline derivatives involves their interaction with specific proteins that regulate the inflammatory cascade. While direct modulation of a protein specifically designated as "4JQA" by this compound is not extensively detailed in the available literature, the broader class of quinazoline compounds is known to interact with various kinases and other proteins involved in inflammation. For example, some pyrazolo[1,5-a]quinazoline derivatives have been predicted to be ligands for mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase. mdpi.com These kinases are crucial components of signaling pathways that lead to the production of pro-inflammatory cytokines. The ability of quinazoline analogs to bind to and inhibit such proteins is a key aspect of their anti-inflammatory effects.

Antileishmanial Activity and Parasitic Targets

Analogs of this compound have emerged as a promising class of compounds in the search for new antileishmanial agents. nih.gov Leishmaniasis is a parasitic disease with limited treatment options, often hampered by drug resistance and toxicity. researchgate.netfrontiersin.org Quinazoline derivatives have shown efficacy against various Leishmania species, including Leishmania donovani and Leishmania major. nih.govnih.gov

A series of N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their activity against intracellular amastigotes of L. donovani and L. amazonensis. nih.gov These studies have identified compounds with effective concentrations (EC50) in the single-digit micromolar or even high nanomolar range. nih.gov One particular quinazoline derivative demonstrated efficacy in a murine model of visceral leishmaniasis, reducing liver parasitemia. nih.gov The ease of synthesis and favorable physicochemical properties of these compounds make them an attractive scaffold for further development. nih.gov

The mechanism of antileishmanial action for quinazoline derivatives is not fully elucidated but is thought to involve the inhibition of essential parasitic enzymes or disruption of key cellular processes. Potential parasitic targets for these compounds could include enzymes involved in parasite proliferation and survival. nih.gov For instance, some quinoline-based compounds, a related heterocyclic scaffold, have been shown to target DNA and microtubules in parasites. nih.gov

Table 1: Antileishmanial Activity of Selected Quinazoline Analogs

| Compound ID | Target Species | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| Quinazoline 23 | L. donovani | Single-digit µM range | nih.gov |

| MMV006169 | L. major, L. infantum | Active | nih.gov |

| MMV000963 | L. major, L. infantum | Active | nih.gov |

| (E)-3-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methyl}-2-styrylquinazolin-4(3H)-one | Leishmania promastigotes | Moderately active | researchgate.net |

Antiviral Research Applications

The quinazoline scaffold has been extensively explored for the development of antiviral agents, with derivatives showing activity against a range of viruses. nih.govmdpi.com These compounds have been investigated for their potential to inhibit both RNA and DNA viruses. researchgate.net The antiviral activity of quinazoline derivatives is often attributed to their ability to interfere with viral replication and other essential viral processes. mdpi.com

Anti-HIV Potency

Quinazoline and quinazolinone derivatives have been identified as potential anti-HIV agents. nih.govcbijournal.com Research in this area has focused on designing compounds that can inhibit key viral enzymes or processes. While some novel N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives did not show significant anti-HIV-1 activity at concentrations below 100 µM, docking analyses suggest that the quinoline (B57606) scaffold can orient within the active site of HIV integrase in a manner similar to other inhibitors, indicating its potential as a template for further modification. nih.gov Other studies have synthesized 3-amino-2-methylmercaptoquinazolin-4(3H)-one derivatives and evaluated their anti-HIV activity against HIV-1. cbijournal.com

Anti-Influenza Virus Studies

Several studies have focused on the development of quinazoline derivatives as anti-influenza virus agents. mdpi.combohrium.comnih.gov A series of 2,4-disubstituted quinazoline derivatives containing various amide moieties were designed and synthesized, with many exhibiting potent in vitro activity against influenza A virus with low cytotoxicity. nih.gov Specifically, compounds with IC50 values in the low micromolar range against the influenza A/WSN/33 virus (H1N1) have been identified. nih.gov

Another study reported on novel quinazoline derivatives with S-acetamide and NH-acetamide moieties at the C-4 position, which also showed potent activity against influenza A virus. bohrium.com One particular compound, 2-Methylquinazolin-4(3H)-one, was identified as a main active component from a traditional Chinese herbal formula and demonstrated significant antiviral activity against influenza A virus both in vitro and in vivo. mdpi.com This compound was found to reduce the lung index and downregulate viral neuraminidase (NA) and nucleoprotein (NP) in infected mice. mdpi.com

Table 2: Anti-Influenza Activity of Selected Quinazoline Derivatives

| Compound ID | Virus Strain | Activity (IC50) | Reference |

|---|---|---|---|

| 10a5 | Influenza A/WSN/33 (H1N1) | 3.70-4.19 µM | nih.gov |

| 17a | Influenza A/WSN/33 (H1N1) | 3.70-4.19 µM | nih.gov |

| 16e | Influenza A virus | 1.29 µM | bohrium.com |

| 16r | Influenza A virus | 3.43 µM | bohrium.com |

| 2-Methylquinazolin-4(3H)-one (C1) | Influenza A virus | 23.8 µg/mL | mdpi.com |

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

The quinazoline scaffold is being actively investigated for its therapeutic potential in neurodegenerative conditions like Alzheimer's disease. researchgate.netmdpi.comnih.govnih.gov Alzheimer's disease is a complex multifactorial disorder, and multi-target drugs are considered a promising therapeutic strategy. nih.gov Quinazoline derivatives have shown potential as modulators or inhibitors of key pathological features of Alzheimer's, including β-amyloid (Aβ) aggregation, tau protein phosphorylation, and cholinesterase activity. mdpi.comnih.gov

Several studies have synthesized and evaluated quinazoline derivatives as multi-target-directed ligands. nih.gov For instance, a series of quinazoline derivatives were designed to inhibit both human cholinesterase (hChE) and human β-secretase (hBACE-1), enzymes centrally involved in Alzheimer's pathology. nih.gov Certain compounds from this series demonstrated balanced and significant inhibition of these targets. nih.gov One lead compound was also found to prevent Aβ aggregation and ameliorate cognitive impairments in in vivo models. nih.gov

Furthermore, 2,4-disubstituted quinazoline derivatives have been identified as a new class of multi-target-directed ligands with dual activity in inhibiting both cholinesterases and Aβ aggregation. mdpi.com The isomeric position of substituents on the quinazoline amine template has been shown to affect the anti-Aβ activity. mdpi.com These findings highlight the versatility of the quinazoline scaffold in the design of novel therapeutic agents for Alzheimer's disease. rsc.org

Cholinergic Deficit Modulation

The cholinergic system is crucial for cognitive functions, and its decline is a significant factor in the pathology of Alzheimer's disease (AD). nih.gov A primary therapeutic strategy involves inhibiting the enzymes that break down the neurotransmitter acetylcholine (ACh), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Quinazoline derivatives have emerged as a promising class of compounds for addressing this cholinergic deficit. mdpi.comnih.gov

Research has shown that the versatile structure of the quinazoline scaffold allows for the design of potent cholinesterase inhibitors. mdpi.comdrugbank.com By incorporating various functional groups, scientists can develop derivatives that effectively modulate cholinergic transmission. mdpi.com For instance, a series of rationally designed quinazoline derivatives were synthesized and evaluated as multitarget-directed ligands, demonstrating significant, balanced inhibition against human cholinesterase (hChE). nih.gov One particular compound from this series, AV-2, was found to significantly displace propidium iodide from the peripheral anionic site (AChE-PAS) of acetylcholinesterase, a key interaction for inhibiting the enzyme. nih.gov This compound also showed good potential for hippocampal AChE inhibition in ex vivo analyses, further supporting the role of quinazoline analogs in ameliorating cholinergic deficits. nih.gov The development of such multi-target agents, which can simultaneously address cholinergic dysfunction and other pathological aspects of AD, highlights the therapeutic potential of the quinazoline framework. rsc.org

Beta-Amyloid Aggregation Inhibition

The aggregation of the beta-amyloid (Aβ) peptide into neurotoxic plaques is a central event in the pathogenesis of Alzheimer's disease. nih.govfrontiersin.org Consequently, inhibiting this aggregation process is a major goal in the development of disease-modifying therapies. nih.gov Quinazoline-based compounds have shown significant potential in this area, acting as effective inhibitors of Aβ aggregation. mdpi.comnih.gov

Studies have demonstrated that specific structural modifications to the quinazoline scaffold can lead to potent anti-aggregation activity. nih.gov A library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives was synthesized and evaluated for their ability to inhibit the aggregation of both Aβ40 and Aβ42 isoforms. nih.gov Within this series, certain compounds displayed exceptional potency. For example, compound 3k (N4-(4-bromobenzyl)quinazoline-2,4-diamine) was identified as a highly potent inhibitor of Aβ40 aggregation, with an IC50 value of approximately 80 nM. nih.gov Its isomer, 4k (N2-(4-bromobenzyl)quinazoline-2,4-diamine), proved to be a potent dual inhibitor of both Aβ40 and Aβ42 aggregation. nih.gov

Further research into multi-targeting quinazoline agents has also underscored their anti-amyloid properties. rsc.org Compound 8h (8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine) was found to be a potent inhibitor of Aβ40 aggregation, being 3.6 times more potent than the reference agent curcumin. rsc.org Another derivative, 9h (8-chloro-N4-(3,4-dimethoxyphenethyl)-N2-isopropylquinazoline-2,4-diamine), was identified as the most potent Aβ42 aggregation inhibitor in its series. rsc.org These findings, often supported by transmission electron microscopy imaging, confirm the ability of quinazoline analogs to interfere with the formation of amyloid fibrils. rsc.org Additionally, compounds like AV-2 have been shown to prevent both self-induced and AChE-induced Aβ aggregation, showcasing a dual-functionality that is highly desirable for AD therapeutics. nih.govbohrium.com

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| N4-(4-bromobenzyl)quinazoline-2,4-diamine (3k) | Aβ40 Aggregation | ~80 nM | nih.gov |

| N2-(4-bromobenzyl)quinazoline-2,4-diamine (4k) | Aβ40/Aβ42 Aggregation | ~1.7 µM | nih.gov |

| 8-chloro-N2-isopropyl-N4-phenethylquinazoline-2,4-diamine (8h) | Aβ40 Aggregation | 900 nM | rsc.org |

| 8-chloro-N4-(3,4-dimethoxyphenethyl)-N2-isopropylquinazoline-2,4-diamine (9h) | Aβ42 Aggregation | ~1.5 µM | rsc.org |

| AV-2 | Self- and AChE-induced Aβ Aggregation | Significant Inhibition | nih.govbohrium.com |

Other Biological Activities (e.g., Analgesic, Anti-Hypertensive, Anti-Diabetic, Anti-Convulsant, Antihistaminic, Antitubercular)

The structural versatility of the quinazoline framework has led to the discovery of a broad range of other biological activities beyond its applications in neurodegenerative diseases.

Analgesic Activity: Several 2,3-disubstituted quinazolin-4(3H)-ones have been identified as having significant analgesic properties. A series of novel 2-methylthio-3-substituted quinazolin-4-(3H)-ones demonstrated potent analgesic effects, with some compounds showing greater activity than the reference drug diclofenac sodium.

Anti-Hypertensive Activity: Quinazoline derivatives are well-established in the treatment of hypertension. Analogs such as prazosin are known α1-adrenergic receptor blockers. Research into novel substituted quinazolin-4(3H)-one derivatives has identified several compounds that exhibit a hypotensive effect and produce bradycardia, with some showing better activity than prazosin. Similarly, a series of substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and found to possess potent blood pressure-lowering activity.

Anti-Diabetic Activity: Certain quinoline-based hybrids, structurally related to quinazolines, have been evaluated for their α-glucosidase inhibitory properties, which is a target for managing type 2 diabetes. One 7-chloro-N-phenylquinolin-4-amine derivative with a para-trifluoromethoxy group showed more potent α-glucosidase inhibition than the reference inhibitor, acarbose.

Anti-Convulsant Activity: The quinazoline scaffold is present in compounds known for their anticonvulsant effects, such as methaqualone. Numerous studies have explored modifications of the quinazolin-4(3H)-one structure to develop new anticonvulsant agents. These derivatives are thought to exert their effects through interaction with GABA-A receptors. Several synthesized series have shown significant protection against pentylenetetrazole (PTZ)-induced seizures in animal models.

Antihistaminic Activity: Novel 3-(4-chlorophenyl)-2-(3-substituted propyl thio) quinazolin-4-(3H)-ones have been synthesized and tested for their H1-antihistaminic activity. One compound in particular, PC5 (3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl) propylthio) quinazolin-4(3H)-one), emerged as the most active in its series, showing greater protection against histamine-induced bronchospasm than the standard drug chlorpheniramine maleate. mdpi.com

Antitubercular Activity: Quinazoline derivatives have also been investigated for their potential against Mycobacterium tuberculosis. Most synthesized compounds in one study exhibited antimycobacterial activity, with 4-(S-Butylthio)quinazoline being more active than the standard drug isoniazid against atypical strains of mycobacteria. nih.gov

| Activity | Compound Series/Example | Key Finding | Reference |

|---|---|---|---|

| Analgesic | 2-methylthio-3-substituted quinazolin-4-(3H)-ones | Some compounds showed more potent activity than diclofenac sodium. | |

| Anti-Hypertensive | Substituted quinazolin-4(3H)-one derivatives | Seven compounds showed a hypotensive effect and bradycardia, some better than prazosin. | |

| Anti-Diabetic | 7-chloro-N-phenylquinolin-4-amine derivatives | A derivative with a para-trifluoromethoxy group showed potent α-glucosidase inhibition (IC50=40.84 μM). | |

| Anti-Convulsant | Quinazolin-4(3H)-one derivatives | Many derivatives provide 70-100% protection against PTZ-induced seizures. | |

| Antihistaminic | 3-(4-chlorophenyl)-2-(3-(4-methylpiperazin-1-yl) propylthio) quinazolin-4(3H)-one (PC5) | Showed 77.53% protection against histamine-induced bronchospasm. mdpi.com | mdpi.com |

| Antitubercular | 4-(S-Butylthio)quinazoline | More active than isoniazid against atypical mycobacteria strains. nih.gov | nih.gov |

Structure Activity Relationship Sar Elucidations of 4 Chloro 2 Methylthio Quinazoline Derivatives

Correlations between Substituent Nature and Position and Biological Efficacy

The biological activity of quinazoline (B50416) derivatives is intricately linked to the type and location of substituents on both the pyrimidine (B1678525) and benzene (B151609) rings. semanticscholar.orgresearchgate.net SAR studies have been instrumental in deciphering these correlations, providing a roadmap for designing more potent and selective compounds.

Influence of Substitution at the 2-Position

The 2-position of the quinazoline ring is a critical determinant of pharmacological activity. nih.gov The introduction of various moieties at this position significantly modulates the biological profile of the resulting derivatives.

Research indicates that the presence of a methyl or thiol group at the 2-position is often considered essential for antimicrobial activities. nih.gov Furthermore, studies on 2,4-disubstituted quinazolines have shown that bulkier substituents at the 2-position are important for activity against receptor tyrosine kinases (RTKs). For instance, a 2-H substitution can lead to a significant loss of potency, whereas 2-CH3 and 2-Cl substitutions, while tolerated by EGFR, may reduce potency against other kinases like VEGFR-2 and PDGFR-β. researchgate.net Small hydrophobic groups at this position have also been found to be well-tolerated for binding at the colchicine (B1669291) site of tubulin. researchgate.net The incorporation of larger aromatic systems, such as a substituted phenyl or naphthyl ring, at position 2 has also been explored to enhance antiproliferative potency. scispace.com For example, a 2-methoxyphenyl substitution has been noted as a key feature in some potent compounds. nih.gov

Table 1: Effect of 2-Position Substitution on Kinase Inhibition

| 2-Position Substituent | Effect on EGFR Activity | Effect on VEGFR-2/PDGFR-β Activity | Note |

|---|---|---|---|

| -H | ~7-10 fold loss of potency | ~7-10 fold loss of potency | Suggests bulk is important for RTK activity. researchgate.net |

| -CH₃ | No significant effect | ~6-10 fold loss of potency | Tolerated for binding at the colchicine site. researchgate.net |

| -Cl | No significant effect | ~6-10 fold loss of potency | Tolerated for binding at the colchicine site. researchgate.net |

| -SCH₃ (methylthio) | Essential for certain activities | Essential for certain activities | Particularly noted for antimicrobial action. nih.gov |

Significance of Modifications at the 4-Position

The 4-position of the quinazoline core is another key site for structural modification, with substitutions significantly impacting biological outcomes. The chlorine atom in 4-chloro-2-(methylthio)quinazoline serves as a versatile handle for introducing various nucleophiles.

The substitution of the 4-chloro group with amino moieties, particularly anilino groups, has given rise to a major class of potent enzyme inhibitors, including EGFR tyrosine kinase inhibitors like gefitinib (B1684475) and erlotinib. mdpi.comnih.gov The nature of the linker at this position is also crucial; linkers such as -NH-, -NHNH-, and -NHNHCO- have been used to connect aryl or heteroaryl ring systems, leading to compounds with significant anticancer activity. wisdomlib.org Beyond simple amines, the introduction of more complex side chains like 4-thiosemicarbazide and 4-piperazinyl groups has yielded derivatives with promising anti-cancer properties. nih.gov Structure-activity relationship studies consistently show that amine or substituted amine groups at the 4th position can enhance antimicrobial activities. nih.gov

Table 2: Biological Activity of 4-Position Modified Quinazoline Derivatives

| 4-Position Substituent | Target/Activity | Example |

|---|---|---|

| 4-Anilino | EGFR Tyrosine Kinase Inhibition | Gefitinib, Erlotinib mdpi.com |

| 4-Amino | Antimicrobial, MCHR1 Inhibition nih.govnih.gov | 4-amino-2-cyclohexyl aminoquinazoline nih.gov |

| 4-Thioxo/Thiol | Antimicrobial | Thiol group at position 2 is noted as essential. nih.gov |

| 4-Thiosemicarbazide | Anticancer |

Impact of Substituents on the Benzene Ring

Substituents on the fused benzene ring (positions 5, 6, 7, and 8) play a vital role in fine-tuning the biological activity of quinazoline derivatives. The electronic properties and steric bulk of these substituents can influence binding affinity, selectivity, and pharmacokinetic properties.

SAR studies have identified positions 6 and 7 as particularly important for the EGFR inhibitory activity of 4-anilinoquinazolines. rsc.org The introduction of small, electron-donating groups, such as methoxy (B1213986) groups, at these positions often increases activity. nih.gov Halogenation of the benzene ring also has a profound impact. For instance, the presence of a halogen atom, such as iodine, at positions 6 and 8 has been shown to significantly improve the antimicrobial and antibacterial activity of quinazolinone derivatives. nih.gov In some series, meta-bromoaniline derivatives displayed higher antiproliferative activity compared to their para-substituted counterparts. nih.gov The order of reactivity for electrophilic substitution on the benzene ring is generally considered to be 8 > 6 > 5 > 7, indicating the preferred sites for modification. researchgate.net

Role of Hybrid Structures and Conjugates in Modulating Activity

The strategy of molecular hybridization, which involves covalently linking the this compound scaffold with other pharmacologically active moieties, has emerged as a powerful approach to develop novel therapeutic agents. nih.gov This method aims to create synergistic effects, enhance potency, or improve selectivity by engaging multiple biological targets.

Examples of this approach include the creation of hybrid molecules by conjugating the quinazoline core with various heterocyclic systems or functional groups. Quinazoline derivatives have been linked to:

Sulfonamides: To create novel agents with potential dual activities. scispace.com

Nitroimidazoles: To target hypoxic conditions often found in solid tumors. nih.gov

Piperazine moieties: Leading to potent antitumor agents.

Urea/Thiourea linkers: Used to synthesize dual inhibitors of EGFR and VEGFR2. nih.gov

Acetylhydrazide groups: Explored for developing new anticancer agents. scispace.com

These hybrid structures often exhibit improved pharmacological profiles compared to their individual components, highlighting the value of this design strategy in modern drug discovery. nih.gov

Chiral Properties and Stereochemical Effects on Biological Activity

Chirality and stereochemistry are fundamental aspects that can dramatically influence the biological activity of quinazoline derivatives. Many biologically active molecules, including quinazolinone alkaloids, exist as enantiomers, which are non-superimposable mirror images that can exhibit different pharmacological and toxicological profiles. scispace.com

The differential interaction of enantiomers with chiral biological targets like enzymes and receptors is a well-established principle. For many quinazoline-based agents, the biological activity resides predominantly in one enantiomer. For example, the natural product febrifugine, a quinazolinone alkaloid with potent antimalarial activity, owes its effect to a specific stereoconfiguration. researchgate.net

The synthesis of quinazoline derivatives with chiral centers often requires stereoselective methods to obtain the desired enantiomer in high purity. The optical resolution of racemic mixtures of quinazolone derivatives has been successfully achieved using techniques like chiral liquid chromatography, allowing for the separation and individual evaluation of each enantiomer. For instance, a specific chiral derivative, 5-Fluro-3phenyl-2-[(1S)-1-(7H)-purin-6-ylaminolpropyl]-4(3H) quinazolinone, underscores the importance of a defined stereocenter for activity. scispace.com The development of stereoselective syntheses is therefore crucial for producing therapeutically relevant quinazoline compounds and fully elucidating their stereochemical SAR.

Computational Chemistry and in Silico Modeling in 4 Chloro 2 Methylthio Quinazoline Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and a protein receptor, providing valuable information on the binding affinity and the mode of interaction. While specific docking studies on 4-chloro-2-(methylthio)quinazoline are not extensively reported in the public domain, a wealth of information exists for the broader class of quinazoline (B50416) derivatives, which serves as a crucial guide for understanding its potential interactions.

Ligand-Protein Interaction Analysis (e.g., EGFR, HDAC6, Sterol 14-α demethylase, 4JQA protein, CDK, Top1)

Quinazoline derivatives have been widely investigated as inhibitors of various protein targets implicated in diseases like cancer. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds within the active sites of these proteins.

Epidermal Growth Factor Receptor (EGFR): The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors. frontiersin.orgnih.govderpharmachemica.comdigitellinc.comacs.org Docking studies have consistently shown that the quinazoline core binds to the ATP-binding site of the EGFR kinase domain. Key interactions typically involve the formation of a hydrogen bond between the N1 atom of the quinazoline ring and the backbone NH of a conserved methionine residue (Met793 in human EGFR). derpharmachemica.com Additional hydrophobic interactions between the quinazoline ring system and surrounding nonpolar residues, such as Leu718, Val726, and Ala743, further stabilize the complex. The substituents at various positions of the quinazoline ring play a critical role in modulating the binding affinity and selectivity. For instance, substitutions at the 4-position can form additional interactions with the solvent-exposed region of the active site.

Histone Deacetylase 6 (HDAC6): Quinazolinone-based compounds have been explored as HDAC6 inhibitors. researchgate.net Docking simulations of these inhibitors into the HDAC6 active site have revealed that the quinazolinone scaffold can act as a "cap" group, interacting with the surface of the protein. researchgate.net The binding is often characterized by hydrophobic and van der Waals interactions. The linker and the zinc-binding group of the inhibitor are crucial for chelating the zinc ion in the catalytic site of HDACs.

Cyclin-Dependent Kinases (CDKs): Quinazolinone-based derivatives have been developed as CDK2 inhibitors. researchgate.net Docking studies have shown that these compounds can occupy the ATP-binding pocket of CDK2, forming hydrogen bonds with key residues in the hinge region, such as Leu83. researchgate.net

Topoisomerase I (Top1) and II (Topo II): Quinazoline derivatives have been investigated as topoisomerase inhibitors. For Topo II, intercalative inhibitors, such as certain triazoloquinazolines, have been shown to insert their planar aromatic systems between DNA base pairs. nih.gov Docking studies can help visualize these intercalative binding modes and interactions with the DNA-protein complex.

The following table summarizes representative molecular docking findings for various quinazoline derivatives against different protein targets.

| Derivative Type | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Quinazoline antifolates | Human Thymidylate Synthase | Not specified | Leu192, Leu221, Tyr258 | researchgate.net |

| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Not specified | Glu, Asp (conserved) | acs.org |

| Quinazolinone derivatives | CDK2 (2B53) | Not specified | Leu83 (hinge region) | researchgate.net |

| Triazoloquinazolines | Topoisomerase II-DNA complex (4G0U) | Not specified | Thy9, Cyt8, Ade12, Gua13 (DNA) | nih.gov |

| Quinazolinone-based hydroxamic acids | HDAC6 | Not specified | Zinc-binding interactions | researchgate.net |

Prediction of Potential Modes of Action

Based on the extensive molecular docking studies of the quinazoline scaffold, the potential mode of action for this compound can be predicted to involve the inhibition of various protein kinases and other enzymes. The 4-chloro substituent can act as a reactive handle for nucleophilic substitution, allowing for the synthesis of diverse derivatives, while the 2-methylthio group can influence the electronic properties and steric profile of the molecule, potentially contributing to specific interactions within a binding pocket. The predicted modes of action are primarily centered on competitive inhibition at the ATP-binding sites of kinases or the active sites of other enzymes. acs.org

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic and geometric properties of molecules. These calculations offer insights that are complementary to experimental data and can help rationalize the reactivity and conformational preferences of compounds like this compound.

Electronic Structure Analysis

DFT calculations can be employed to determine the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP).

The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is an indicator of the chemical reactivity and kinetic stability of the molecule. For quinazoline derivatives, DFT studies have been used to understand their electronic properties and how they influence their biological activity. frontiersin.orgscielo.br For instance, the analysis of the MEP can identify regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are crucial for understanding non-covalent interactions with protein targets.

Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis using quantum chemical methods can identify the most stable (lowest energy) conformations of a molecule and the energy barriers for rotation around single bonds. For this compound, key conformational features would include the orientation of the methylthio group relative to the quinazoline ring. While specific studies on this exact molecule are limited, conformational analyses of related substituted quinolines and quinazolines have been performed. nih.gov These studies reveal the preferred spatial arrangement of substituents, which can be critical for fitting into a protein's binding site.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful in silico techniques used in the early stages of drug discovery to identify novel hit compounds from large chemical databases.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. For quinazoline-based inhibitors, pharmacophore models have been developed for various targets, including EGFR and CDKs. frontiersin.org These models are built based on the structures of known active compounds and their interactions with the target protein.

Once a pharmacophore model is established, it can be used as a 3D query to search large compound libraries in a process called virtual screening. This allows for the rapid identification of new molecules that match the pharmacophore and are therefore likely to be active. For example, virtual screening campaigns based on quinazoline pharmacophores have successfully identified novel EGFR inhibitors. frontiersin.orgnih.gov This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds.

Future Perspectives and Emerging Research Avenues for 4 Chloro 2 Methylthio Quinazoline and Its Analogs

Development of Multi-Targeting Agents based on Quinazoline (B50416) Scaffolds

The traditional "one drug, one target" model is increasingly being supplemented by a multi-target-directed ligand (MTDL) approach, which is particularly promising for complex diseases like cancer. mdpi.comnih.gov Quinazoline derivatives are ideal for this strategy due to their structural versatility, which allows for the design of single molecules that can interact with multiple biological targets. nih.govnih.gov

In cancer therapy, this approach aims to overcome drug resistance and improve efficacy. nih.gov For example, 4-anilinoquinazoline (B1210976) derivatives have been developed as potent inhibitors of multiple receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). nih.govnih.gov By simultaneously blocking several pathways crucial for tumor growth and angiogenesis, these multi-target agents can offer a more robust and lasting therapeutic effect. nih.gov

Researchers are also creating hybrid molecules by combining the quinazoline core with other pharmacophores to achieve dual or multiple functionalities. nih.govfrontiersin.org For instance, quinazoline-based compounds have been designed to not only inhibit kinases but also to interfere with microtubule dynamics, effectively combining two distinct anticancer mechanisms in one molecule. nih.gov Another strategy involves creating hybrids that exhibit both cytotoxic and anti-inflammatory or anti-angiogenic properties. nih.gov This polypharmacological approach is a key area of future development for quinazoline-based therapeutics. nih.gov

Table 1: Examples of Multi-Targeting Quinazoline Derivatives

| Derivative Class | Primary Targets | Therapeutic Goal |

| 4-Anilinoquinazolines | EGFR, VEGFR, PDGFR | Overcoming resistance in cancer therapy nih.govnih.gov |

| Quinazoline-Alkylphospholipid Hybrids | Akt, Lipid Metabolism | Multi-target anticancer agents frontiersin.org |

| Quinazoline-Chalcone Hybrids | BCRP/ABCG2 | Modulators of breast cancer resistance emanresearch.org |

| Quinazoline-Vanillin Hybrids | Cholinesterases, Amyloid Assembly | Multi-target agents for Alzheimer's disease mdpi.com |

Novel Therapeutic Applications and Disease Areas for Quinazoline Derivatives

While quinazolines are prominent in oncology, their therapeutic potential is far broader, with active research exploring their utility in various other diseases. mdpi.commdpi.comresearchgate.net

Antiviral Activity: Certain quinazoline and quinazolinone derivatives have shown significant antiviral properties. mdpi.comnih.gov For example, 2,3,6-trisubstituted quinazolinone compounds have been identified as potent inhibitors of both Zika virus (ZIKV) and Dengue virus (DENV) replication, with some analogs showing efficacy in the nanomolar range. nih.govacs.org Other derivatives have demonstrated activity against a range of viruses, including human rotavirus, influenza, herpes simplex virus (HSV), and coxsackievirus. mdpi.cominternationalscholarsjournals.commdpi.com

Antimicrobial and Antifungal Properties: With the rise of drug-resistant microbes, new antibacterial and antifungal agents are urgently needed. nih.govtandfonline.com Quinazoline derivatives have shown promise in this area, with various analogs exhibiting potent activity against Gram-positive and Gram-negative bacteria, as well as different fungal species like Candida albicans and Aspergillus niger. mdpi.comnih.govtandfonline.comnih.gov Hybrid molecules, such as those combining quinazolinone with azole moieties, are being synthesized to enhance these antimicrobial effects. tandfonline.com

Neuroprotective Applications: The quinazoline scaffold is being investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.govnih.gov These compounds can act on multiple targets relevant to the disease's pathology, including inhibiting cholinesterases, preventing β-amyloid aggregation, and providing antioxidant effects. mdpi.comnih.govnih.gov Their ability to be designed as multi-target-directed ligands makes them particularly suitable for such a complex, multifactorial disease. mdpi.comnih.gov

Table 2: Emerging Therapeutic Applications of Quinazoline Derivatives

| Therapeutic Area | Specific Application/Target | Derivative Type |

| Antiviral | Zika Virus, Dengue Virus | 2,3,6-trisubstituted quinazolinones nih.govacs.org |

| Human Rotavirus | Benzo[g]quinazolines mdpi.com | |

| Influenza A | 2,4 disubstituted quinazolines mdpi.com | |

| Antimicrobial | Gram-negative & Gram-positive bacteria | Fused pyrazolo-quinazolinones, Quinazoline-triazole hybrids mdpi.comnih.gov |

| Antifungal | Candida albicans, Aspergillus niger | Quinazolinone-azole hybrids tandfonline.com |

| Neuroprotection | Alzheimer's Disease (Multi-target) | 2,3-disubstituted quinazolines mdpi.comnih.gov |

Integration of Advanced Synthetic Techniques with Biological Screening

The exploration of the vast chemical possibilities of the quinazoline scaffold is being accelerated by combining advanced synthesis with high-throughput screening. nih.govexlibrisgroup.com

Modern synthetic methods allow for the rapid and efficient creation of diverse libraries of quinazoline derivatives. nih.govexlibrisgroup.com Microwave-assisted synthesis, for instance, has dramatically cut down reaction times and often improves product yields compared to conventional heating methods. rsc.orgresearchgate.netnih.gov This technique has been successfully applied to various quinazoline syntheses, including iron-catalyzed cyclizations in environmentally friendly solvents like water. rsc.orgsci-hub.cat Other innovative approaches include visible light-driven photocatalysis, which offers a greener and more sustainable route to these compounds. nih.gov

These advanced synthetic strategies produce large libraries of compounds that can be rapidly evaluated using high-throughput screening (HTS). HTS allows for the testing of thousands of derivatives against multiple biological targets in a short time, quickly identifying "hit" compounds. This synergy between rapid synthesis and rapid screening creates a powerful engine for discovering novel drug candidates and mapping their structure-activity relationships (SAR).

Challenges and Opportunities in Translating Research Findings to Clinical Applications

Despite promising preclinical results, the journey of a quinazoline derivative from the laboratory to the clinic is filled with challenges. However, these obstacles also create opportunities for innovation.

Challenges:

Toxicity and Selectivity: While multi-targeting can be beneficial, it can also lead to off-target effects and toxicity. Achieving selectivity for cancer cells over healthy cells remains a significant hurdle.

Pharmacokinetics: Issues such as poor solubility, low bioavailability, and rapid metabolism can prevent a potent compound from becoming a viable drug.

Drug Resistance: Cancer cells can develop resistance to targeted therapies, including quinazoline-based kinase inhibitors, through mutations in the target protein or activation of alternative signaling pathways. mdpi.com Overcoming multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp), is a major focus. nih.gov

Clinical Trial Complexity: Designing clinical trials for multi-targeting agents is inherently more complex, requiring careful patient selection and the identification of appropriate biomarkers to predict response.

Opportunities:

Overcoming Resistance: Researchers are designing new quinazoline derivatives specifically to act as MDR reversers, inhibiting the efflux pumps that expel chemotherapeutic drugs from cancer cells. nih.gov Some compounds have shown potent, nanomolar-range inhibition of P-gp, MRP1, and BCRP transporters. nih.gov

Personalized Medicine: Developing companion diagnostics and biomarkers can help identify the patient populations most likely to benefit from a specific quinazoline therapy, improving clinical trial outcomes.

Rational Drug Design: Advances in computational modeling and structural biology allow for more precise, structure-based design of quinazoline inhibitors. nih.gov This can lead to compounds with higher potency, improved selectivity, and better pharmacokinetic profiles.

Novel Drug Delivery: Innovative drug delivery systems, such as nanoparticle formulations, can be employed to enhance the solubility and bioavailability of quinazoline derivatives, improving their therapeutic index.

Q & A

Basic: What are the established synthetic routes for 4-Chloro-2-(methylthio)quinazoline, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 2-amino-benzonitrile can react with nicotinoyl chloride under basic conditions (e.g., potassium carbonate) to form the quinazoline core, followed by substitution at the 4-position with methylthio groups . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity.

- Catalysts : Palladium or copper catalysts improve coupling efficiency in Suzuki reactions for aryl substitutions .

- Temperature control : Elevated temperatures (80–120°C) are often required for cyclization, but electrochemical methods enable room-temperature synthesis of related quinazolines .

- Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediates are free from side products .

Advanced: How can electrochemical methods be optimized for synthesizing this compound derivatives, and what advantages do they offer over thermal approaches?

Methodological Answer:

Electrochemical synthesis (e.g., using aluminum/carbon electrodes in acetic acid) avoids high temperatures and transition-metal catalysts. Key optimizations include:

- Electrolyte choice : Acetic acid facilitates proton transfer, critical for oxidative cyclization .

- Undivided cells : Simplify setup but require careful control of redox potentials to prevent over-oxidation.

- Yield improvement : Yields >80% are achievable for quinazolin-4(3H)-ones at room temperature, compared to thermal methods requiring 100–150°C .

- Sustainability : Reduces waste from metal catalysts, aligning with green chemistry principles.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound and its intermediates?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm regiochemistry of substitutions (e.g., distinguishing Cl at C4 vs. methylthio at C2) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for chlorine .

- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

- HPLC-PDA : Quantifies purity and identifies UV-active impurities (λ = 254–280 nm for quinazolines) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

Methodological Answer:

- Core modifications : Replace the methylthio group with isoxazolyl or pyridinyl moieties to assess impact on kinase inhibition .

- Positional scanning : Systematically vary substituents at C4 (e.g., Cl, F, OMe) and C7 (e.g., trifluoromethyl) to map pharmacophore requirements .

- In vitro assays : Test cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), and antiproliferative activity (cell cycle analysis) .

- Computational modeling : Docking studies with target proteins (e.g., β-glucocerebrosidase) identify binding interactions .

Basic: What are the common nucleophilic substitution reactions applicable to the 4-chloro position of this compound?

Methodological Answer:

The 4-chloro group is highly reactive toward:

- Amines : Primary/secondary amines (e.g., N-methyl-2-phenoxyethanamine) form C–N bonds under basic conditions (KCO, DMF, 60°C) .

- Thiols : Methylthio or arylthio groups substitute Cl in the presence of thiourea or NaSH .

- Alkoxides : Methoxy/ethoxy groups are introduced using NaOMe/NaOEt in ethanol .

- Monitoring : Reaction progress is tracked via F NMR (for trifluoromethyl derivatives) or IR spectroscopy (C–S/C–N stretch) .

Advanced: How do solvent polarity and substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Solvent effects : High polarity (e.g., DMSO) stabilizes transition states in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but may deactivate catalysts via coordination.

- Electronic effects : Electron-withdrawing groups (e.g., Cl at C4) increase electrophilicity, accelerating nucleophilic aromatic substitution. Conversely, electron-donating groups (e.g., OMe at C6/C7) reduce reactivity .

- Steric hindrance : Bulky substituents at C2 (e.g., pyridinyl) slow reactions at C4 due to reduced accessibility .

Basic: What strategies mitigate side reactions (e.g., dimerization) during functionalization of this compound?

Methodological Answer:

- Dilution effects : Low concentrations (<0.1 M) reduce intermolecular coupling .

- Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) during multi-step syntheses .

- Catalyst tuning : Use Pd(OAc) with bulky ligands (e.g., XPhos) to suppress homocoupling in cross-couplings .

Advanced: How can computational tools (e.g., DFT, molecular docking) predict the bioactivity and synthetic accessibility of novel this compound analogs?

Methodological Answer:

- DFT calculations : Predict reaction barriers for substitutions (e.g., Cl vs. SMe activation) and optimize transition states .

- Retrosynthetic AI : Tools like Pistachio or Reaxys propose feasible routes by analyzing >10 reactions .

- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., β-glucocerebrosidase), guiding SAR .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Humidity control : Desiccants (e.g., silica gel) prevent hydrolysis of the methylthio group.

- Long-term stability : HPLC analysis shows <5% degradation after 6 months under inert gas (N) .

Advanced: How can discrepancies between in vitro and in vivo activity data for this compound derivatives be systematically addressed?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。